Glucosamine-AEEA linker-chelator(DOTAM)
CAS No.:
Cat. No.: VC0204693
Molecular Formula: C₆₈H₁₂₅N₁₇O₂₄
Molecular Weight: 1564.82
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C₆₈H₁₂₅N₁₇O₂₄ |
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Molecular Weight | 1564.82 |
Introduction
Glucosamine-AEEA linker-chelator(DOTAM) is identified by the reference code TR-G514980 and possesses a complex chemical structure. The full chemical name of the compound is N-[2-[2-[2-[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]hexylamino]-2-oxoethoxy]ethoxy]ethyl]-N'-[2-[2-[2-[[6-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-6-oxohexyl]amino]-2-oxoethoxy]ethoxy]ethyl]-3-[7-[[2-[4,7,10-tris(2-amino-2-oxoethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetyl]amino]heptanoylamino]pentanediamide . This lengthy nomenclature reflects the multi-component nature of the molecule, which consists of three primary structural elements:
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Glucosamine moieties: Carbohydrate components that can serve as targeting vectors
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AEEA (aminoethyloxyethylacetic acid) linker: A flexible spacer that connects the targeting and chelating portions
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DOTAM chelator: A macrocyclic chelator derived from DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) with amide rather than carboxylic acid groups
Parameter | Specification |
---|---|
Catalog Number | TR-G514980 |
Package Size | 25mg |
Price | 53,538.00 € |
Application | Organic synthesis |
Molecular Formula | Partially described as containing C68H12N5O24 |
This high price point (over 2,000 €/mg) indicates the compound's complexity, limited availability, and specialized applications .
Structural Components Analysis
Glucosamine Component
Glucosamine is an amino sugar that plays key roles in glycobiology. The compound contains two glucosamine moieties that likely serve as targeting vectors. Glycans and carbohydrates are known to be essential in numerous biological processes:
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All cells in nature are covered with dense arrays of glycans
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Many diseases are associated with alterations in the expression of particular carbohydrates
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Glycoprotein-mediated interactions are central to immune response, viral infection, inflammation, bacterial adhesion, metastasis, and reproduction
The glucosamine portions of the molecule likely enable targeting of specific biological structures through carbohydrate-protein interactions, particularly with lectins, which are carbohydrate-binding proteins.
AEEA Linker
The AEEA (aminoethyloxyethylacetic acid) linker serves as a spacer between the targeting glucosamine and the chelating DOTAM. This type of linker provides:
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Sufficient distance between functional groups to prevent steric hindrance
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Flexibility to allow optimal positioning of the targeting and chelating portions
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Hydrophilicity to enhance water solubility
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Biocompatibility for potential in vivo applications
The presence of this linker is critical for the molecule's function, as it allows the glucosamine portion to interact with biological targets while the DOTAM portion can independently complex with metal ions.
DOTAM Chelator
DOTAM is a derivative of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) where the carboxylic acid groups have been replaced with amide groups. DOTA and its derivatives are widely used as chelating agents for various metal ions, particularly lanthanides like gadolinium (Gd³⁺) and radiometals like yttrium-90 (⁹⁰Y) and lutetium-177 (¹⁷⁷Lu) .
The chelator portion enables the compound to form stable complexes with metal ions that can serve as:
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MRI contrast agents (when complexed with paramagnetic ions like Gd³⁺)
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Radiopharmaceuticals (when complexed with radiometals)
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Fluorescent probes (when complexed with certain lanthanides)
DOTA-based chelators are particularly valued for their ability to form thermodynamically and kinetically stable complexes with metal ions, which is essential for in vivo applications to prevent the release of potentially toxic free metal ions .
Feature | Conventional Contrast Agents | Targeted Contrast Agents |
---|---|---|
Specificity | Low - distribute based on perfusion | High - accumulate at specific targets |
Required Dose | Higher | Potentially lower |
Signal-to-Background Ratio | Lower | Higher |
Biological Information | Limited to anatomical/perfusion | Can provide molecular/cellular information |
Side Effects | More common due to higher doses | Potentially reduced |
Synthesis and Production Considerations
The synthesis of Glucosamine-AEEA linker-chelator(DOTAM) likely involves multiple steps, including:
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Protection and functionalization of glucosamine
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Synthesis or acquisition of the AEEA linker
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Preparation of the DOTAM chelator
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Sequential coupling reactions to assemble the complete molecule
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Final deprotection steps
The complexity of this synthesis contributes to the high cost of the compound and its limited commercial availability. Only specialized chemical suppliers like CymitQuimica offer this compound, and it is primarily marketed for research purposes in organic synthesis .
Research Status and Future Directions
While specific research on Glucosamine-AEEA linker-chelator(DOTAM) is limited in the available literature, similar compounds have shown promising results in various applications. Future research directions might include:
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Metal Complexation Studies: Investigation of the compound's ability to complex with various metal ions and the stability of these complexes.
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In Vitro Binding Studies: Assessment of the compound's ability to bind to specific biological targets through its glucosamine moieties.
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Imaging Studies: Evaluation of the compound's performance as an imaging agent, particularly for MRI when complexed with Gd³⁺.
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Therapeutic Applications: Exploration of potential therapeutic applications, such as targeted delivery of radiotherapeutic isotopes.
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